molecular formula C14H23F3N2O3 B13112141 (3-Hydroxy-1-(3,3,3-trifluoro-2-hydroxy-2-methylpropyl)piperidin-3-yl)(pyrrolidin-1-yl)methanone

(3-Hydroxy-1-(3,3,3-trifluoro-2-hydroxy-2-methylpropyl)piperidin-3-yl)(pyrrolidin-1-yl)methanone

Cat. No.: B13112141
M. Wt: 324.34 g/mol
InChI Key: GAMVODBZTLYDAV-UHFFFAOYSA-N
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Description

(3-Hydroxy-1-(3,3,3-trifluoro-2-hydroxy-2-methylpropyl)piperidin-3-yl)(pyrrolidin-1-yl)methanone is a complex organic compound featuring a piperidine ring, a pyrrolidine ring, and a trifluoromethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Hydroxy-1-(3,3,3-trifluoro-2-hydroxy-2-methylpropyl)piperidin-3-yl)(pyrrolidin-1-yl)methanone typically involves multiple steps. One common approach is the hydroxytrifluoromethylation of enamides using a copper(I) reagent. This reaction proceeds at room temperature in the presence of sodium trifluoromethanesulfinate, yielding the desired trifluoromethylated product .

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the employment of robust catalysts and reagents ensures the efficiency and cost-effectiveness of the production process.

Chemical Reactions Analysis

Types of Reactions

(3-Hydroxy-1-(3,3,3-trifluoro-2-hydroxy-2-methylpropyl)piperidin-3-yl)(pyrrolidin-1-yl)methanone undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to ketones or carboxylic acids.

    Reduction: The carbonyl group can be reduced to alcohols.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Nucleophiles like amines and thiols can be employed under basic conditions.

Major Products

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

Chemistry

In chemistry, this compound serves as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, (3-Hydroxy-1-(3,3,3-trifluoro-2-hydroxy-2-methylpropyl)piperidin-3-yl)(pyrrolidin-1-yl)methanone is investigated for its potential as a biochemical probe. Its ability to interact with specific enzymes and receptors makes it valuable for studying biological pathways and mechanisms.

Medicine

Medically, this compound is explored for its potential therapeutic applications. Its unique structure and functional groups may contribute to the development of new drugs targeting various diseases, including cancer and neurological disorders.

Industry

In the industrial sector, this compound is used in the development of advanced materials. Its trifluoromethyl group imparts unique properties, such as increased stability and hydrophobicity, making it suitable for applications in coatings, polymers, and electronic materials.

Mechanism of Action

The mechanism of action of (3-Hydroxy-1-(3,3,3-trifluoro-2-hydroxy-2-methylpropyl)piperidin-3-yl)(pyrrolidin-1-yl)methanone involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s ability to bind to hydrophobic pockets in proteins, while the hydroxyl groups facilitate hydrogen bonding. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

    (3-Hydroxy-1-(3,3,3-trifluoro-2-hydroxy-2-methylpropyl)piperidin-3-yl)(pyrrolidin-1-yl)methanone: shares similarities with other trifluoromethylated compounds, such as:

Uniqueness

The uniqueness of this compound lies in its combination of a piperidine ring, a pyrrolidine ring, and a trifluoromethyl group. This structural arrangement provides distinct physicochemical properties and biological activities, setting it apart from other similar compounds .

Properties

Molecular Formula

C14H23F3N2O3

Molecular Weight

324.34 g/mol

IUPAC Name

[3-hydroxy-1-(3,3,3-trifluoro-2-hydroxy-2-methylpropyl)piperidin-3-yl]-pyrrolidin-1-ylmethanone

InChI

InChI=1S/C14H23F3N2O3/c1-12(21,14(15,16)17)9-18-6-4-5-13(22,10-18)11(20)19-7-2-3-8-19/h21-22H,2-10H2,1H3

InChI Key

GAMVODBZTLYDAV-UHFFFAOYSA-N

Canonical SMILES

CC(CN1CCCC(C1)(C(=O)N2CCCC2)O)(C(F)(F)F)O

Origin of Product

United States

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